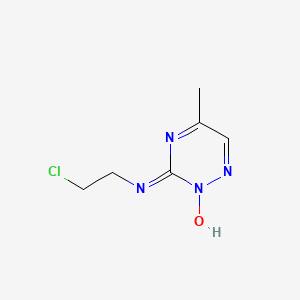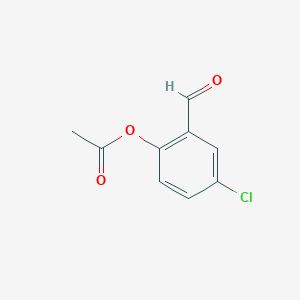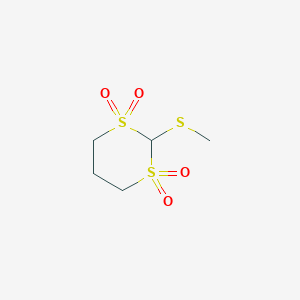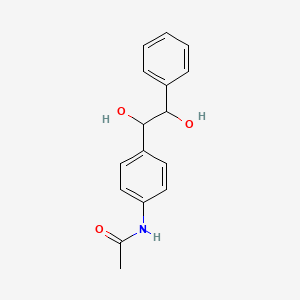
Lanthanum--zinc (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum–zinc (1/5) is a compound consisting of one part lanthanum and five parts zinc Lanthanum is a rare earth element known for its unique properties, while zinc is a transition metal with various industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanthanum–zinc (1/5) can be synthesized using a co-precipitation method. In this process, lanthanum nitrate and zinc nitrate are used as precursors. The reaction involves mixing aqueous solutions of these nitrates, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures (around 450°C) to obtain the final compound .
Industrial Production Methods
Industrial production of lanthanum–zinc (1/5) typically involves large-scale co-precipitation processes. The precursors are mixed in large reactors, and the precipitate is collected, washed, and calcined in industrial furnaces. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Lanthanum–zinc (1/5) undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by hydrogen or other reducing agents.
Substitution: Lanthanum or zinc atoms in the compound can be substituted by other elements or compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or at high temperatures.
Major Products Formed
Oxidation: Lanthanum oxide and zinc oxide.
Reduction: Metallic lanthanum and zinc.
Substitution: Compounds with substituted elements, such as lanthanum or zinc phosphates, sulfides, etc.
Applications De Recherche Scientifique
Lanthanum–zinc (1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the reduction of 4-nitrophenol to 4-aminophenol.
Biology: Investigated for its potential antibacterial properties.
Medicine: Studied for its potential use in drug delivery systems and cancer therapy.
Industry: Used in the production of advanced materials, including nanocomposites and coatings.
Mécanisme D'action
The mechanism of action of lanthanum–zinc (1/5) depends on its application. For example, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, its antibacterial properties are attributed to the disruption of bacterial cell membranes and interference with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum oxide (La₂O₃): Used in similar applications but lacks the combined properties of zinc.
Zinc oxide (ZnO): Widely used in various applications but does not have the unique properties imparted by lanthanum.
Lanthanum chloride (LaCl₃): Used in different applications, primarily in the production of other lanthanum compounds.
Uniqueness
Lanthanum–zinc (1/5) is unique due to the synergistic properties of lanthanum and zinc
Propriétés
Numéro CAS |
60874-48-8 |
|---|---|
Formule moléculaire |
LaZn5 |
Poids moléculaire |
465.8 g/mol |
Nom IUPAC |
lanthanum;zinc |
InChI |
InChI=1S/La.5Zn |
Clé InChI |
ASFLJDMPHLYHLV-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Zn].[Zn].[Zn].[Zn].[La] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![Bis[(4-chlorophenyl)methyl]-dimethyl-azanium](/img/structure/B14596621.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)

![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)


![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)




